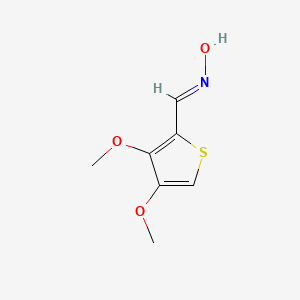
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of oxime compounds typically involves the reaction of aldehydes with hydroxylamine, forming an oxime group (-C=NOH). A study by Ghazvini et al. (2018) details the synthesis and characterization of a related oxime compound, emphasizing the use of spectroscopic techniques like FT-IR, FT-Raman, NMR, and DFT studies for analysis (Ghazvini et al., 2018). Such methodologies could be applicable in synthesizing and analyzing (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime.
Molecular Structure Analysis
The molecular structure of oxime derivatives is often explored using DFT calculations to understand their conformations, electrostatic potential, and frontier molecular orbitals. For instance, Lasri et al. (2020) investigated the structure of E-pyrene-1-carbaldehyde oxime, highlighting the significance of intermolecular interactions and DFT-optimized geometries in determining molecular packing and stability (Lasri et al., 2020).
Chemical Reactions and Properties
Oxime compounds engage in various chemical reactions, reflecting their versatility in organic synthesis. Studies like that of Chen et al. (2014) showcase the reactivity patterns of thiophene carbaldehyde derivatives, offering a glimpse into potential reactions (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime might undergo, such as nucleophilic addition or condensation reactions (Chen et al., 2014).
Physical Properties Analysis
The physical properties of oxime compounds, including solubility, melting point, and crystal structure, are critical for their application in various fields. Insights into these properties can be derived from crystallographic studies, such as those conducted by Low et al. (2010), which analyze hydrogen bonding patterns and molecular packing in oxime crystals (Low et al., 2010).
Chemical Properties Analysis
The chemical stability, reactivity, and potential catalytic activities of oximes depend on their specific structural features. Studies on the synthesis and reactivity of oxime derivatives, like those by Kirilyuk et al. (2003), provide valuable insights into the chemical behavior and properties of these compounds, including their potential as ligands in catalysis or in forming novel organic materials (Kirilyuk et al., 2003).
Scientific Research Applications
Oxidative Stress Biomarkers
Research on compounds like 4-hydroxynonenal highlights the importance of understanding oxidative stress markers within pathophysiological processes. Oxidative stress is crucial for detecting and managing various diseases, including Alzheimer's and conditions caused by lipid peroxidation. Such studies pave the way for developing diagnostic tools and therapeutic strategies using specific compounds as bioactive markers or antioxidants (Žarković, 2003).
Antitumor Applications
Investigations into the mechanism of action of antitumor drugs like etoposide, which undergo oxidative transformations, demonstrate the relevance of oxidative chemistry in developing pharmacological treatments. This research provides insight into how compounds capable of undergoing specific oxidative transformations can be utilized in cancer therapy, suggesting a potential area of application for (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime if similar reactivity can be harnessed (van Maanen et al., 1988).
Antimicrobial and Sanitization Properties
The development and application of electrolyzed oxidizing water (EOW) as an antimicrobial and sanitation agent indicate the importance of oxidative processes in disinfection and sterilization. Research into EOW's mechanism of action against a wide range of pathogens suggests that compounds exhibiting oxidative properties could be similarly applied in sanitizing and cleaning, potentially including the application of specific organometallic compounds (Iram et al., 2021).
Environmental Applications
Studies on the reclamation of greenhouse gases highlight the role of catalysis in environmental protection and resource recovery. Compounds that can participate in the catalytic conversion of CO2 into useful products demonstrate the potential for (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime to contribute to environmental sustainability efforts if it exhibits similar reactivity (Yang & Wang, 2015).
Safety And Hazards
- No special precautions are necessary if used correctly.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Keep away from sources of ignition.
Future Directions
- Oximes continue to be explored for their potential in medicinal chemistry , including anticancer and anti-inflammatory applications.
- Their unique properties make them good candidates for use in biological systems as probes, sensors, or sensitizers for photodynamic therapy.
I hope this comprehensive analysis provides the information you were looking for! 😊
properties
IUPAC Name |
(NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKILSOFQWEKNO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CSC(=C1OC)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

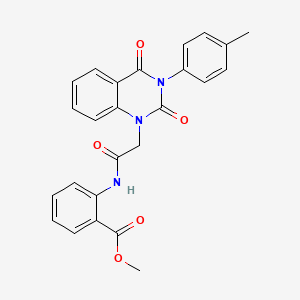
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
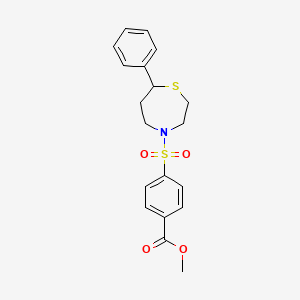
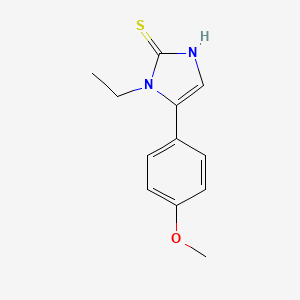
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)
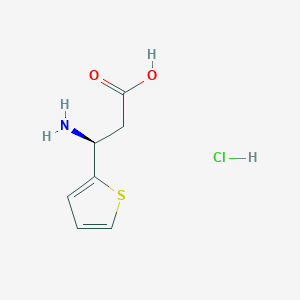
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)
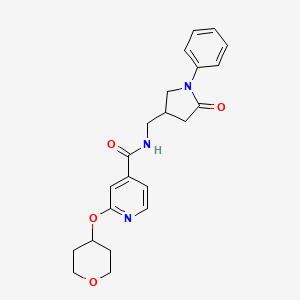
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
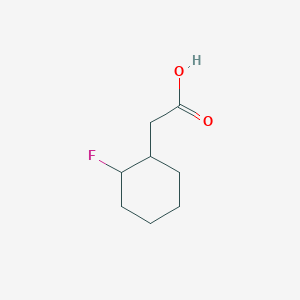
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)